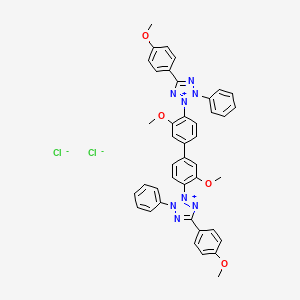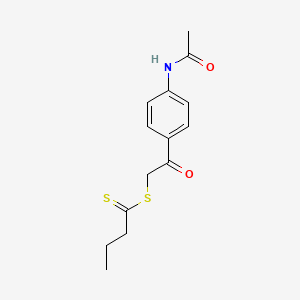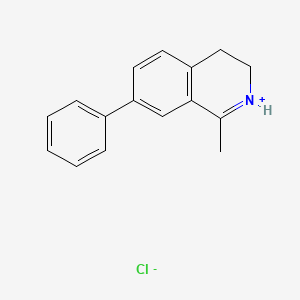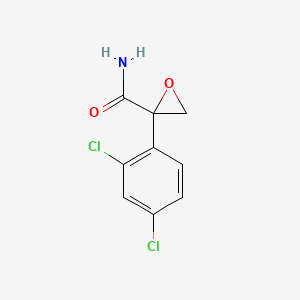![molecular formula C6H10CuN2O4 B13741842 Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]- CAS No. 32575-57-8](/img/structure/B13741842.png)
Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper, [N,N’-1,2-ethanediylbis[glycinato-kappaN,kappaO]]-, also known as ethylenediaminetetraacetate-copper-ammonia complex, is a coordination compound where copper is chelated by ethylenediaminetetraacetic acid (EDTA). This compound is known for its stability and versatility in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper, [N,N’-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- typically involves the reaction of copper(II) salts with ethylenediaminetetraacetic acid (EDTA) in the presence of ammonia. The reaction is carried out in an aqueous medium, and the pH is adjusted to ensure the complete formation of the complex. The general reaction can be represented as follows:
Cu2++EDTA4−+2NH3→Cu(EDTA)(NH3)2
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in controlled environments. The process includes the dissolution of copper(II) salts in water, followed by the addition of EDTA and ammonia. The mixture is stirred and heated to facilitate the reaction, and the pH is carefully monitored and adjusted. The resulting complex is then purified through filtration and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation-Reduction Reactions: Copper, []- can undergo redox reactions where the copper ion can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The ammonia ligands in the complex can be substituted by other ligands such as water, chloride, or other donor molecules.
Complexation Reactions: The compound can form additional complexes with other metal ions or ligands, enhancing its versatility in various applications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Chloride ions, water, other amines.
Major Products Formed
Oxidation: Formation of higher oxidation state copper complexes.
Reduction: Formation of lower oxidation state copper complexes.
Substitution: Formation of new coordination complexes with different ligands.
Scientific Research Applications
Copper, [N,N’-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic and inorganic reactions due to its ability to stabilize transition states and intermediates.
Biology: Employed in studies involving metalloproteins and enzymes where copper plays a crucial role in biological processes.
Medicine: Investigated for its potential therapeutic properties, including its use in antimicrobial and anticancer treatments.
Industry: Utilized in electroplating, water treatment, and as a stabilizer in polymer production.
Mechanism of Action
The mechanism by which Copper, [N,N’-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- exerts its effects involves the coordination of copper ions with the EDTA ligand. This chelation stabilizes the copper ion and allows it to participate in various chemical reactions. The molecular targets include enzymes and proteins that require copper as a cofactor. The pathways involved often relate to redox reactions and electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
Copper disodium EDTA: Similar in structure but with sodium ions instead of ammonia.
Copper diammonium EDTA: Another variant with different stoichiometry and ligand arrangement.
Copper(II) sulfate: A simpler copper compound used in various applications but lacks the chelation stability of the EDTA complex.
Uniqueness
Copper, [N,N’-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- is unique due to its high stability, versatility in forming complexes, and ability to participate in a wide range of chemical reactions. Its chelation with EDTA provides enhanced stability and reactivity compared to simpler copper compounds.
Properties
CAS No. |
32575-57-8 |
|---|---|
Molecular Formula |
C6H10CuN2O4 |
Molecular Weight |
237.70 g/mol |
IUPAC Name |
copper;2-[2-(carboxylatomethylamino)ethylamino]acetate |
InChI |
InChI=1S/C6H12N2O4.Cu/c9-5(10)3-7-1-2-8-4-6(11)12;/h7-8H,1-4H2,(H,9,10)(H,11,12);/q;+2/p-2 |
InChI Key |
GIPZFCUJUUCMKT-UHFFFAOYSA-L |
Canonical SMILES |
C(CNCC(=O)[O-])NCC(=O)[O-].[Cu+2] |
Related CAS |
5657-17-0 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



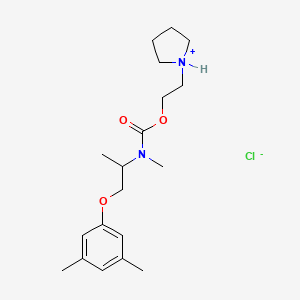
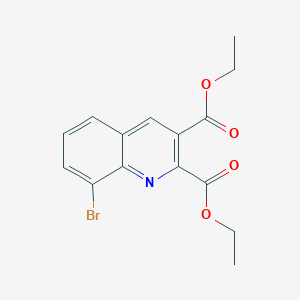
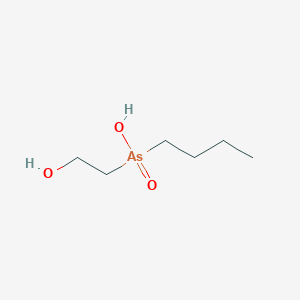
![11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)
![2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B13741819.png)
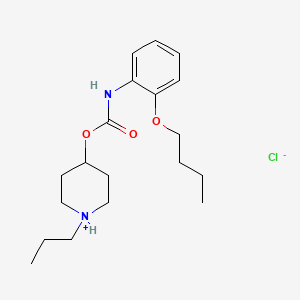
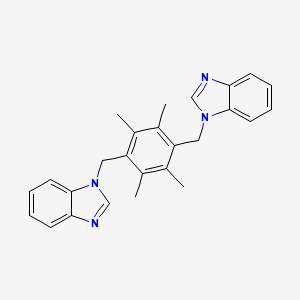
![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)
